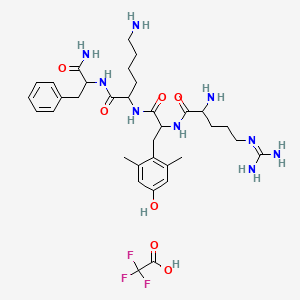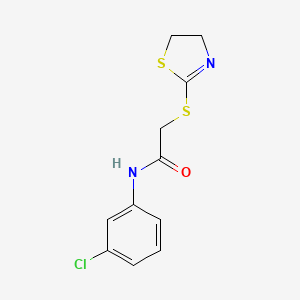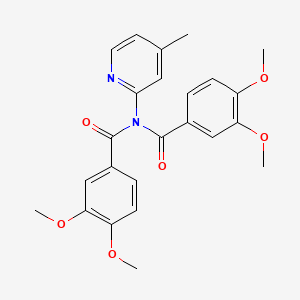
N-(3,4-dimethoxybenzoyl)-3,4-dimethoxy-N-(4-methylpyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxybenzoyl)-3,4-dimethoxy-N-(4-methylpyridin-2-yl)benzamide is a complex organic compound that features both benzamide and pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzoyl)-3,4-dimethoxy-N-(4-methylpyridin-2-yl)benzamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzoic acid and 4-methyl-2-aminopyridine. The synthesis process may involve the following steps:
Esterification: Conversion of 3,4-dimethoxybenzoic acid to its corresponding ester.
Amidation: Reaction of the ester with 4-methyl-2-aminopyridine to form the desired benzamide compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-dimethoxybenzoyl)-3,4-dimethoxy-N-(4-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
N-(3,4-dimethoxybenzoyl)-3,4-dimethoxy-N-(4-methylpyridin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fibrosis and other diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxybenzoyl)-3,4-dimethoxy-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,4-dimethoxybenzoyl)-3,4-dimethoxy-N-(4-methylpyridin-2-yl)benzamide: shares similarities with other benzamide and pyridine derivatives.
This compound: is unique due to its specific substitution pattern and combination of functional groups.
Uniqueness
- The presence of both benzamide and pyridine moieties in the same molecule provides unique chemical and biological properties.
- The specific substitution pattern enhances its potential for diverse applications in medicinal chemistry and other fields.
Propriétés
Formule moléculaire |
C24H24N2O6 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
N-(3,4-dimethoxybenzoyl)-3,4-dimethoxy-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C24H24N2O6/c1-15-10-11-25-22(12-15)26(23(27)16-6-8-18(29-2)20(13-16)31-4)24(28)17-7-9-19(30-3)21(14-17)32-5/h6-14H,1-5H3 |
Clé InChI |
OVOKKMTVYBKJJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)N(C(=O)C2=CC(=C(C=C2)OC)OC)C(=O)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Benzene-1,3-diylbis{3-[2-(2-chlorophenoxy)ethyl]urea}](/img/structure/B12460788.png)
![N-(furan-2-ylmethyl)-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12460796.png)
![1-Oxo-1-phenylpropan-2-yl 4-({5-[2-(3-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12460805.png)
![(1R,3aR,4aS,6aS,8S,10aS,10bS,11S,12S,12aS)-12-acetoxy-1-acetyl-8-(((2R,4R,5R,6R)-5-(((2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-10a,12a-dimethyltetradecahydro-1H-cyclopenta[1,2]phenanthro[1,10a-b]oxiren-11-yl 2-methylbutanoate](/img/structure/B12460808.png)
![4-(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B12460815.png)
![(2E)-2-[(E)-benzoyl]-3-(3,4-dihydroxyphenyl)prop-2-enenitrile](/img/structure/B12460816.png)
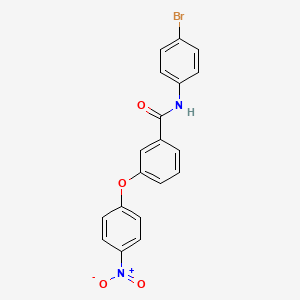
![N-(2,5-dimethylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12460831.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)-3-phenylpropanamide](/img/structure/B12460832.png)
![2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12460838.png)
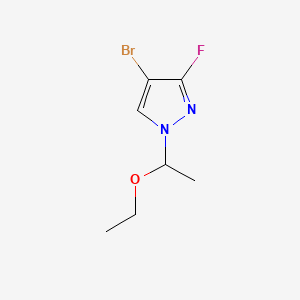
![N-(3-chloro-4-methylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12460844.png)
